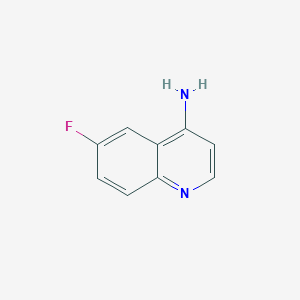

6-Fluoroquinolin-4-amine

描述

属性

IUPAC Name |

6-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDANYIGFTBVIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588696 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874800-60-9 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of fluorinating agents like sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 6-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed:

Oxidation: Quinolin-4-one derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Medicinal Chemistry

6-Fluoroquinolin-4-amine has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often implicated in cancer progression. Studies indicate that this compound sensitizes tumor cells to apoptosis when used in conjunction with other anticancer agents, enhancing therapeutic efficacy while minimizing toxicity to normal cells.

- Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is employed in various biological studies:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in pathways related to cancer and infectious diseases.

- Receptor Binding Studies : Its interaction with various receptors is being studied to understand its potential as a modulator of biological pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving microwave-assisted synthesis or solvent-free conditions to improve efficiency. Its derivatives are being synthesized and evaluated for enhanced biological activity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on different cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cell lines. The mechanism was attributed to CDK inhibition, which led to cell cycle arrest and increased apoptosis rates .

Case Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound showed promising results, with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. Further studies aimed at understanding the mechanism of action revealed that it disrupts bacterial DNA synthesis .

作用机制

The mechanism of action of 6-Fluoroquinolin-4-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

相似化合物的比较

Key Properties :

- Storage : Requires protection from light and storage under inert gas at room temperature .

- Safety : Classified with GHS hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve target selectivity in kinase inhibitors compared to chlorine, as seen in GL2500 library screenings .

Methoxy Substitutions: 6,7-Dimethoxyquinolin-4-amine derivatives show enhanced aqueous solubility, making them favorable for in vivo studies .

Bromo Analogues : Bromine’s bulkiness increases steric hindrance, reducing off-target effects but requiring optimized synthetic protocols .

生物活性

6-Fluoroquinolin-4-amine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits significant biochemical activity, primarily as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. The binding of this compound to these enzymes disrupts their activity, leading to bacterial cell death.

| Property | Details |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 165.17 g/mol |

| Solubility | Soluble in DMSO and ethanol; limited solubility in water |

| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |

| Cellular Effects | Induces apoptosis in cancer cells; antimicrobial activity |

The mechanism of action for this compound involves its ability to stabilize the enzyme-DNA complex formed by DNA gyrase and topoisomerase IV. This stabilization prevents the introduction of negative supercoils into DNA, which is crucial for replication and transcription processes.

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Dysregulation of CDKs is often linked to cancer progression, making this compound a candidate for cancer therapy.

Cellular Effects

In laboratory studies, this compound has demonstrated notable effects on various cell types:

- Bacterial Cells : The compound effectively inhibits growth and induces cell death in multiple bacterial strains.

- Cancer Cells : It has been shown to induce apoptosis in human breast tumor cell lines (e.g., MCF7 and MDA-MB468), with some derivatives exhibiting higher potency than established chemotherapeutics like chloroquine .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various 4-aminoquinoline derivatives against human breast tumor cell lines. Among them, this compound derivatives exhibited significant antiproliferative activity, particularly against MDA-MB468 cells, suggesting its potential as a lead compound for further development .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, it maintains potent antibacterial activity with minimal toxicity, while higher doses may enhance its anticancer efficacy but could also lead to increased side effects.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver via cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may also exhibit biological activity.

Transport and Distribution

The compound can cross cell membranes through passive diffusion and is also transported by specific transporters. Its distribution within cells is predominantly in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins crucial for its biological activity.

Comparison with Similar Compounds

This compound can be compared with other fluorinated quinolines based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Fluoroquinoline | Fluorine at position 8 | Antimicrobial activity |

| 6-Chloroquinolin | Chlorine instead of fluorine at position 6 | Antimalarial properties |

| 4-Aminoquinoline | Amino group at position 4 without fluorine | Potential as an anticancer agent |

| 7-Fluoroquinoline | Fluorine at position 7 | Enhanced lipophilicity |

The distinct substitution pattern of this compound contributes to its unique biological properties, particularly its specific inhibition profile against CDKs while maintaining favorable pharmacokinetic characteristics.

常见问题

Q. Q1. What are the established synthetic routes for 6-Fluoroquinolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors or substitution reactions on quinolone scaffolds. For example, fluorination of 4-aminoquinoline intermediates using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce the fluorine atom at position 5. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- H/C NMR : Confirm fluorine-induced deshielding effects (e.g., F coupling in H NMR for fluorine at C6) and amine proton resonance (~5–6 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHFN) with <2 ppm error.

- X-ray crystallography : Resolve crystal structure using programs like SHELXL for unambiguous confirmation of regiochemistry .

Q. Q3. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents. For instance:

- Kinase inhibition : Modify the amine group at C4 to introduce sulfonamide or urea moieties for ATP-binding pocket interactions.

- Antimicrobial activity : Assess fluorinated derivatives against Gram-negative bacteria (e.g., E. coli MIC assays) due to enhanced membrane permeability from fluorine’s lipophilicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., amine-imine tautomerism) by observing signal coalescence at elevated temperatures.

- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to assign ambiguous peaks .

- Isotopic labeling : Introduce N at the amine group to simplify splitting patterns in H-N HMBC spectra.

Q. Q5. What experimental design considerations are critical for optimizing catalytic fluorination in this compound synthesis?

Methodological Answer: Key factors include:

- Catalyst selection : Compare Pd/C vs. Cu(I)-mediated systems for C–F bond formation. For example, CuF/phenanthroline systems reduce side-product formation in aryl fluorides .

- Solvent optimization : Use non-polar solvents (toluene) to minimize fluorine hydrolysis.

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

Q. Q6. How can computational tools predict the bioactivity of this compound analogs?

Methodological Answer:

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ values) with IC data from kinase assays .

- Molecular docking (AutoDock Vina) : Simulate binding poses in target proteins (e.g., EGFR kinase) to prioritize analogs with optimal hydrophobic/hydrogen-bonding interactions .

- ADMET prediction (SwissADME) : Screen for bioavailability risks (e.g., high topological polar surface area >90 Ų) early in design.

Data Analysis and Reproducibility

Q. Q7. How should researchers address low reproducibility in biological assays involving this compound derivatives?

Methodological Answer:

- Strict solvent controls : Use DMSO with ≤0.1% water to avoid compound precipitation.

- Dose-response validation : Perform triplicate experiments with internal standards (e.g., staurosporine for kinase assays).

- Metadata reporting : Document batch-to-batch purity (HPLC traces) and storage conditions (−20°C under argon) .

Q. Q8. What strategies can mitigate degradation of this compound during long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。